![molecular formula C10H21ClN2O B2896815 N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride CAS No. 1286273-51-5](/img/structure/B2896815.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,4R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. This compound is known for its unique structure and properties, which make it a valuable tool in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride typically involves the reaction of isobutyryl chloride with 4-aminocyclohexylamine under controlled conditions,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. The reaction is usually carried out in an organic solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Industrial Production Methods: In an industrial setting, the production of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride may involve large-scale reactions using specialized equipment to ensure consistent quality and yield,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2),4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Major Products Formed:
Oxidation: The oxidation of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride has a wide range of applications in scientific research,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a tool in biological studies. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride is unique in its structure and properties compared to other similar compounds,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. Some similar compounds include N-[(1R,4R)-4-Aminocyclohexyl]propionamide hydrochloride and N-[(1R,4R)-4-Aminocyclohexyl]butyramide hydrochloride. These compounds share a similar core structure but differ in their side chains, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-2-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)10(13)12-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIJOXTVVNIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide](/img/structure/B2896732.png)
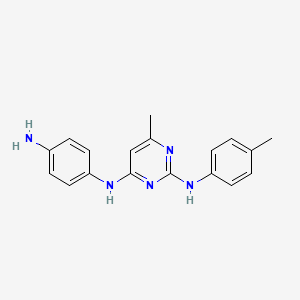
![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)
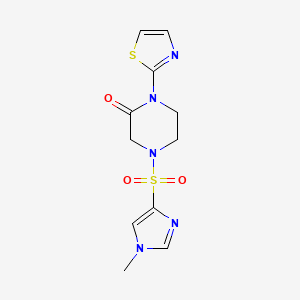
![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)
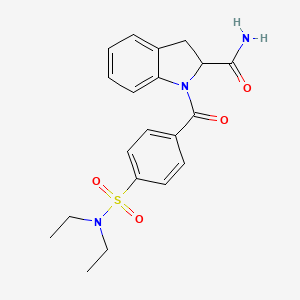

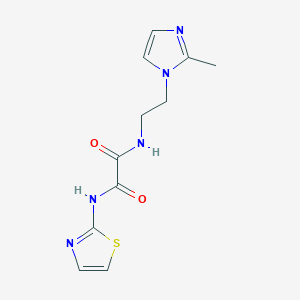
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896747.png)
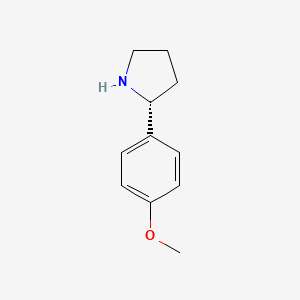
![[4-[(E)-2-cyano-3-(2,6-diethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2896749.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896751.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2896753.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2896754.png)
